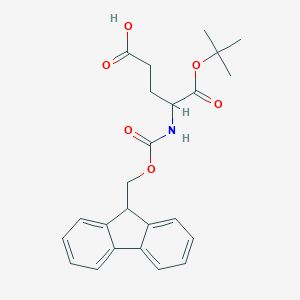

Fmoc-Glu(OtBu)-OH

Descripción general

Descripción

Fmoc-Glu(OtBu)-OH, also known as N-α-Fmoc-L-glutamic acid α-tert-butyl ester, is a derivative of L-glutamic acid. It is widely used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl ester protecting group on the side-chain carboxyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(OtBu)-OH typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting L-glutamic acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Next, the side-chain carboxyl group is protected by converting it into a tert-butyl ester. This is done by reacting the intermediate product with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Glu(OtBu)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF, while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Condensation Reactions: The compound can participate in peptide bond formation through condensation reactions with amines or alcohols.

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF for Fmoc removal; 50% TFA in DCM for tert-butyl ester cleavage.

Condensation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc and tert-butyl groups yields L-glutamic acid.

Peptide Chains: Condensation reactions result in the formation of peptide chains with this compound as a building block.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 305.32 g/mol

- CAS Number : 71989-18-9

- Appearance : White to off-white powder

- Melting Point : 83-89 °C

The compound features a fluorenyl methoxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS), and a tert-butyl (OtBu) group that enhances stability and solubility during synthesis.

Peptide Synthesis

Fmoc-Glu(OtBu)-OH is primarily used as a building block in the synthesis of peptides through SPPS. The protective groups allow for selective deprotection during the synthesis process, facilitating the assembly of complex peptide sequences with high purity and yield.

Key Features :

- Increased Solubility : The tert-butyl group enhances the solubility of the compound in organic solvents, making it easier to handle during synthesis.

- Orthogonal Protection : The Fmoc and OtBu groups provide orthogonal protection strategies that enable sequential deprotection without interfering with other functional groups.

Drug Discovery and Development

This compound plays a vital role in developing peptide-based therapeutics. Its unique structure allows researchers to design peptides that can interact with specific biological targets, which is essential for treating conditions such as cancer, diabetes, and autoimmune diseases.

Case Studies :

- Peptide Mimics : this compound has been used to synthesize peptide mimics that can modulate biological pathways involved in disease processes.

- Targeted Drug Delivery : The compound has been utilized in creating drug conjugates that enhance the delivery of therapeutic agents to specific cells or tissues.

Structural Biology

In structural biology, this compound is employed to study protein folding mechanisms and interactions. By incorporating this compound into synthetic peptides, researchers can investigate how specific sequences influence protein structure and function.

Applications :

- Protein Folding Studies : Peptides synthesized using this compound can be used to analyze folding pathways and stability.

- Post-translational Modifications : This compound aids in studying how modifications affect protein interactions and activity.

Biochemical Research

This compound is also valuable in biochemical studies focused on enzyme mechanisms and metabolic pathways. Its incorporation into peptides allows scientists to explore interactions at the molecular level.

Advantages of Using this compound

- High Efficiency : Reduces chances of incomplete coupling and side reactions.

- Versatility : Can be utilized in various synthetic pathways beyond peptide synthesis.

- Cost-effectiveness : Minimizes failed reactions, leading to lower overall synthesis costs.

Mecanismo De Acción

The primary function of Fmoc-Glu(OtBu)-OH in peptide synthesis is to protect the amino and carboxyl groups of L-glutamic acid during the assembly of peptide chains. The Fmoc group prevents unwanted reactions at the amino group, while the tert-butyl ester protects the side-chain carboxyl group. These protecting groups are selectively removed under specific conditions to allow for controlled peptide bond formation .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Glu(OtBu)2-OH: Another derivative of L-glutamic acid with two tert-butyl ester groups.

Boc-Glu(OtBu)-OH: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness

Fmoc-Glu(OtBu)-OH is unique due to its combination of Fmoc and tert-butyl ester protecting groups, which provide stability and ease of deprotection. This makes it particularly suitable for SPPS, where selective deprotection is crucial for the stepwise assembly of peptide chains .

Actividad Biológica

Fmoc-Glu(OtBu)-OH, or N-Fmoc-L-glutamic acid gamma tert-butyl ester, is a crucial compound in peptide synthesis. It serves as a standard Fmoc-protected derivative of glutamic acid, widely utilized in solid-phase peptide synthesis (SPPS). This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : CHN O

- Molecular Weight : 425.5 g/mol

- Purity : HPLC ≥ 99.0%, Enantiomeric Purity ≥ 99.8%

Applications in Peptide Synthesis

This compound is integral to the synthesis of peptides due to its stability and ease of use in SPPS. The tert-butyl ester can be removed under conditions compatible with peptide cleavage from resin, making it versatile for generating complex peptide sequences.

Key Applications:

- Peptide Synthesis : Used as a building block for various peptides.

- Drug Development : Facilitates the creation of targeted drug delivery systems, particularly in cancer therapy.

- Bioconjugation : Links biomolecules to enhance stability and efficacy, useful in vaccine development.

- Cosmetic Formulations : Improves skin penetration and delivery of active ingredients in skincare products.

Biological Activity

The biological activity of this compound is primarily derived from its role in synthesizing bioactive peptides. These peptides can exhibit various biological functions, including:

- Neurotransmitter Activity : Glutamic acid is a key neurotransmitter in the central nervous system, influencing synaptic plasticity and cognitive functions.

- Antitumor Activity : Peptides synthesized with this compound have been investigated for their potential to target tumor cells effectively.

- Immunomodulatory Effects : Certain peptide constructs may modulate immune responses, contributing to therapeutic strategies in immunotherapy.

Case Studies

-

Thrombospondin-1 Type 1 Repeat Synthesis

A study incorporated this compound into the synthesis of thrombospondin-1 type 1 repeats. The use of this compound allowed for improved yields and purity in the production of peptide fragments essential for biophysical analysis. The incorporation of pseudoproline dimers enhanced the stability and solubility of synthesized peptides, demonstrating the utility of this compound in complex peptide synthesis . -

Targeted Drug Delivery Systems

Research has shown that utilizing this compound in the development of peptide-drug conjugates can significantly improve the targeting of therapeutic agents to cancer cells. The unique structure allows for effective bioconjugation techniques that enhance the delivery and efficacy of chemotherapeutic agents .

Safety and Handling

While this compound is widely used in research and pharmaceutical applications, safety precautions are necessary during handling:

- Use personal protective equipment (PPE) such as gloves and eye protection.

- Ensure proper ventilation when working with this compound to avoid inhalation.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKXCALUHMPIGM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167450 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-18-9 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-aminoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fmoc-Glu(OtBu)-OH contribute to the self-assembly of peptides?

A1: this compound plays a crucial role in peptide self-assembly due to its structure. The Fmoc group provides hydrophobic interactions, while the glutamic acid side chain, protected as a tert-butyl ester (OtBu), introduces a negative charge upon deprotection. [, ] This interplay of hydrophobic and electrostatic interactions, alongside hydrogen bonding capabilities, drives the formation of ordered structures like spheres, rods, and even helical conformations. [, ]

Q2: What kind of structures have been created using this compound, and what are their potential applications?

A2: Researchers have successfully used this compound to create diverse self-assembled structures. For instance, spherical structures were observed at varying concentrations of this compound. [] Interestingly, upon heating, these structures transitioned into a "broomstick-like" morphology. [] Such self-assembling systems hold promise for applications in material science, bioscience, and biomedicine. []

Q3: Can you provide an example of how this compound has been used to mimic a biological molecule?

A3: this compound has been employed to synthesize sialic acid-glutamic acid hybrid foldamers. [] These foldamers were designed to mimic the structure and function of α-(2,8)-linked polysialic acids, which are implicated in cancer metastasis. [] By incorporating this compound in an alternating sequence with a sialic acid derivative, researchers created a foldamer that adopted a helical conformation resembling the natural polymer. [] This holds potential for developing novel cancer therapies.

Q4: What analytical techniques are commonly employed to characterize the structures formed by this compound?

A4: Various techniques are used to study the self-assembled structures formed by this compound. Microscopic techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide visual information about the morphology and size of the structures. [] Additionally, solution-state NMR, FTIR, and TGA offer insights into the molecular organization, interactions, and thermal properties of these assemblies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.